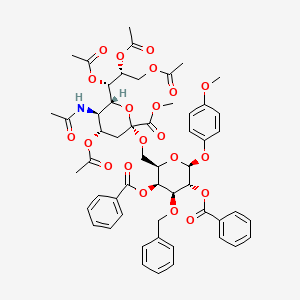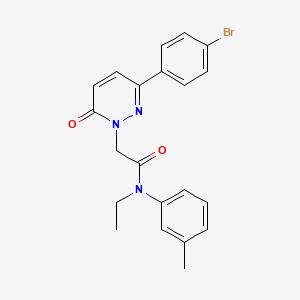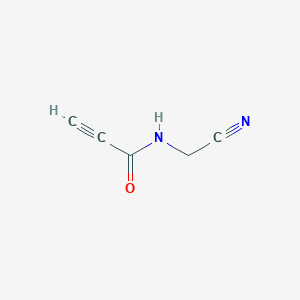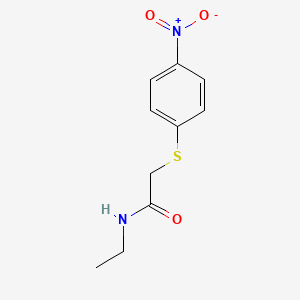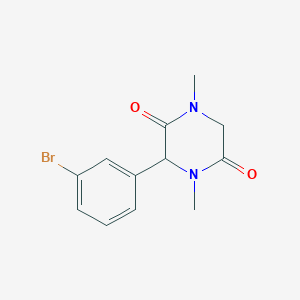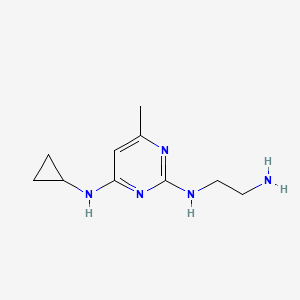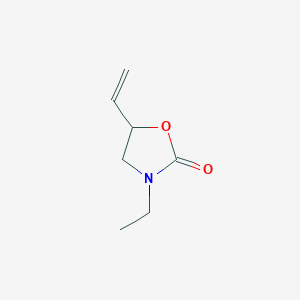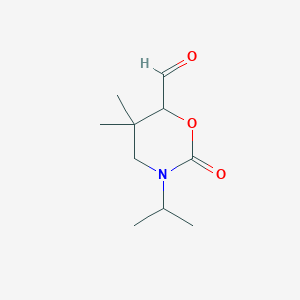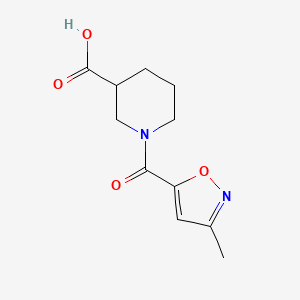
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring and an isoxazole moiety. The presence of these two heterocyclic structures makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
One common method is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring . The piperidine ring can then be introduced through various synthetic routes, including nucleophilic substitution reactions and reductive amination . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while substitution reactions can introduce various functional groups onto the molecule .
Wissenschaftliche Forschungsanwendungen
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can act as a pharmacophore, binding to active sites on enzymes and inhibiting their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylisoxazole-5-carbonyl)piperidine-3-carboxylic acid can be compared to other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Piperidine derivatives: These compounds share the piperidine ring and are widely used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in the combination of the isoxazole and piperidine rings, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .
Eigenschaften
Molekularformel |
C11H14N2O4 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
1-(3-methyl-1,2-oxazole-5-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-7-5-9(17-12-7)10(14)13-4-2-3-8(6-13)11(15)16/h5,8H,2-4,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZIMZTFHUVDGLTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C(=O)N2CCCC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



